

A Technical Guide to the Effects of RBM39 Modulation on Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Abstract: RNA-binding motif protein 39 (RBM39) is a critical regulator of pre-mRNA splicing and transcriptional processes.[1] Its dysregulation is implicated in the progression of various cancers, making it a significant therapeutic target.[1][2] This document provides a comprehensive technical overview of the effects of RBM39 modulators, specifically molecular glues like indisulam, on gene expression profiles. We detail the mechanism of action, summarize the impact on global gene expression with quantitative data, illustrate affected signaling pathways, and provide detailed experimental protocols for studying these effects.

Introduction to RNA Splicing Modulation and RBM39

RNA splicing is a fundamental process in eukaryotic gene expression where non-coding regions (introns) are removed from pre-mRNA, and coding regions (exons) are joined together to form mature mRNA.[3] This process allows a single gene to produce multiple protein variants, contributing to proteome diversity.[3][4] The fidelity of splicing is maintained by a complex machinery known as the spliceosome, which is influenced by various RNA-binding proteins (RBPs).

RNA-binding motif protein 39 (RBM39), also known as splicing factor HCC1, is an essential RBP that functions as a co-factor for splicing and a transcriptional co-regulator.[2][5] It plays a crucial role in splice site selection and is involved in the regulation of genes related to cell cycle control, DNA damage repair, and metabolism.[6][7] Elevated expression of RBM39 has been observed in numerous cancers, where it contributes to tumor progression by altering the



splicing of cancer-related genes.[2] Consequently, RBM39 has emerged as a promising therapeutic target in oncology.[1]

Small molecule modulators, particularly a class of aryl sulfonamides including indisulam, tasisulam, and chloroquinoxaline sulfonamide (CQS), have been identified as potent agents that selectively target RBM39 for degradation.[5][8] These compounds, referred to as SPLAMs (splicing inhibitor sulfonamides), act as "molecular glues," inducing widespread splicing abnormalities and leading to cancer cell death.[8][9]

Mechanism of Action: RBM39 Degradation by Molecular Glues

The primary mechanism of action for RBM39 modulators like indisulam is not direct inhibition but rather induced protein degradation. These compounds function by hijacking the cell's ubiquitin-proteasome system.[1]

Indisulam acts as a molecular glue, facilitating a novel protein-protein interaction between RBM39 and the DCAF15 (DDB1- and CUL4-Associated Factor 15) substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][8] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[1][5] The degradation of RBM39 disrupts the normal assembly and function of the spliceosome, causing widespread alternative splicing events and subsequent changes in gene expression, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[1][9] The sensitivity of cancer cells to these modulators often correlates with the expression level of DCAF15, making it a potential biomarker for treatment response.[8]



Cellular Environment Indisulam 26S Proteasome (Molecular Glue) (Splicing Factor) Binds to Recruited by Indisulam DCAF15 Associates with Process Flow Formation of CUL4-DDB1 E3 RBM39-Indisulam-DCAF15 Ubiquitin Ligase Complex Ternary Complex Leads to Polyubiquitination of RBM39 Targets for Proteasomal Degradation Causes Widespread RNA Splicing Defects Induces Cancer Cell Apoptosis

Mechanism of Indisulam-Mediated RBM39 Degradation

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Indisulam acts as a molecular glue to induce RBM39 degradation.



Impact on Global Gene Expression and Splicing

The depletion of RBM39 via molecular glues induces significant and widespread alterations in the transcriptome.[9] These changes are not limited to simple up- or down-regulation of gene expression but prominently feature aberrant pre-mRNA splicing events, including exon skipping, intron retention, and the use of cryptic splice sites.[7][10]

Studies using RNA-sequencing (RNA-seq) have revealed thousands of differentially expressed genes (DEGs) and differential transcript usage (DTUs) events upon RBM39 knockdown or indisulam treatment.[6] For instance, one study identified 4,007 DEGs and 4,053 DTUs in cells with depleted RBM39.[6] These mis-spliced genes are often enriched in critical cellular pathways, including:

- DNA Damage Repair (DDR): Genes such as ATM, BRCA1, and other components of the homologous recombination pathway are aberrantly spliced, leading to impaired DNA repair capacity.[5][11]
- Cell Cycle Regulation: Key regulators of cell cycle progression, like CDK4 and c-MYC, show altered expression or splicing, contributing to cell cycle arrest.
- Innate Immunity: RBM39 depletion affects the basal expression of key factors in the interferon response pathway, including RIG-I, MDA5, STAT1, and STAT2.[6]
- Apoptosis: The altered splicing landscape can favor the production of pro-apoptotic isoforms of genes, contributing to programmed cell death.

Quantitative Analysis of Gene Expression Changes

The following tables summarize representative quantitative data from studies investigating the effects of RBM39 modulation.

Table 1: Summary of RNA-Seq Analysis upon RBM39 Depletion



| Condition | Differentially Expressed Genes (DEGs) | Differential Transcript Usage (DTUs) | Overlap | Reference |
|--|---|--|----------------------------|-----------|
| RBM39 Knockdown & Indisulam Treatment | 4,007 | 4,053 | 1,570 DEGs & 1,977 DTUs | [6] |

| Indisulam-treated AMKL cells | - | Increased Skipped Exon (SE) & Retained Intron (RI) events | 907 mis-spliced and downregulated genes [7] |

Table 2: Key Genes Affected by RBM39 Degradation

| Gene | Pathway | Effect of RBM39 Degradation | Consequence | Reference |
|-------------------------|----------------------|---|--|-----------|
| ATM | DNA Damage Repair | Aberrant splicing, frameshifts, and protein downregulatio n | Compromised DNA damage response | [5] |
| DNA Repair Genes | DNA Damage Repair | Widespread splicing errors | Increased sensitivity to PARP inhibitors and cisplatin | [5][11] |
| c-MYC, CDK4 | Cell Cycle | Decreased protein expression | Disrupted cell cycle progression | [7] |
| IRF3, RIG-I, STAT1/2 | Innate Immunity | Altered basal expression (transcriptional and splicing) | Attenuated innate immune responses | [6] |



| ZMYND8 | Transcription Regulation | Altered alternative splicing | Inhibition of acute megakaryoblastic leukemia (AMKL) growth |[7] |

Key Signaling Pathways Affected by RBM39 Modulation

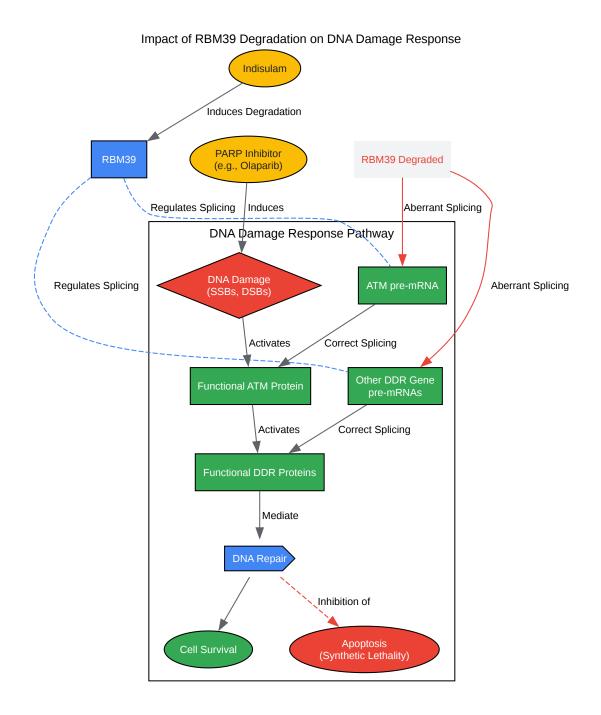
The modulation of RBM39 has profound effects on critical signaling pathways, primarily due to the altered splicing of key components within these pathways.[4][12]

DNA Damage Response and Repair

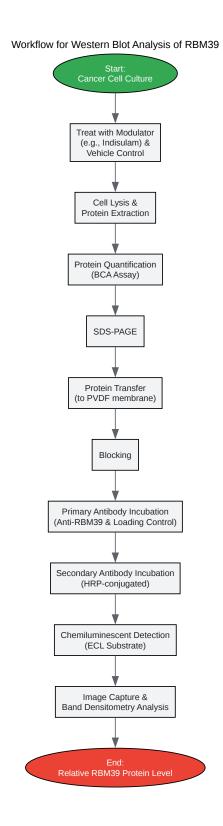
A significant consequence of RBM39 degradation is the disruption of the DNA Damage Response (DDR) pathway.[5] RBM39 is required for the correct splicing of multiple genes involved in DNA repair, including the master regulator ATM. Indisulam treatment leads to splicing errors in ATM and other downstream DDR genes, resulting in reduced protein expression and a defective response to genotoxic stress.[5]

This impairment of DNA repair machinery creates a synthetic lethal interaction with agents that induce DNA damage, such as PARP inhibitors (e.g., olaparib).[5][11] By compromising the cell's ability to repair DNA breaks, RBM39 degraders sensitize cancer cells to PARP inhibition, offering a promising combination therapy strategy, particularly for cancers like high-grade serous ovarian carcinoma.[5][11]









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- To cite this document: BenchChem. [A Technical Guide to the Effects of RBM39 Modulation on Gene Expression Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394240#rna-splicing-modulator-1-effects-on-geneexpression-profiles]

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